
N-Acetyl-L-alanyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-alanyl-L-leucine is a modified amino acid derivative that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is formed by the acetylation of L-alanine and L-leucine, two essential amino acids. The acetylation process enhances the compound’s stability and bioavailability, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-leucine typically involves the acetylation of L-alanine and L-leucine. The process begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. After the acetylation reaction, the protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions
N-Acetyl-L-alanyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetyl group.
科学的研究の応用
N-Acetyl-L-alanyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and metabolic diseases.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its enhanced stability and bioavailability.
作用機序
The mechanism of action of N-Acetyl-L-alanyl-L-leucine involves its interaction with specific molecular targets and pathways. The acetylation of the amino acids enhances their ability to cross cell membranes and interact with intracellular targets. The compound is known to activate metabolic pathways, including the mTOR pathway, which plays a crucial role in cell growth and metabolism. Additionally, it can modulate neurotransmitter levels, making it a potential candidate for treating neurological disorders.
類似化合物との比較
Similar Compounds
N-Acetyl-L-leucine: Another acetylated amino acid with similar properties but different applications.
N-Acetyl-L-alanine: Shares structural similarities but has distinct biological effects.
N-Acetyl-L-glutamine: Used in different therapeutic contexts due to its unique properties.
Uniqueness
N-Acetyl-L-alanyl-L-leucine stands out due to its combined properties of L-alanine and L-leucine, making it more versatile in its applications. Its enhanced stability and bioavailability compared to its non-acetylated counterparts make it a valuable compound for research and industrial use.
特性
CAS番号 |
78233-70-2 |
|---|---|
分子式 |
C11H20N2O4 |
分子量 |
244.29 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-6(2)5-9(11(16)17)13-10(15)7(3)12-8(4)14/h6-7,9H,5H2,1-4H3,(H,12,14)(H,13,15)(H,16,17)/t7-,9-/m0/s1 |
InChIキー |
HIEIIANYSKARKE-CBAPKCEASA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
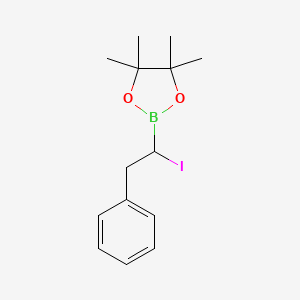
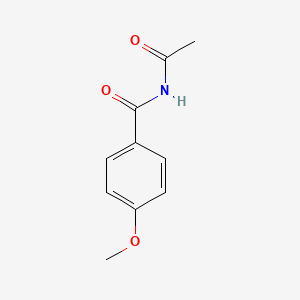

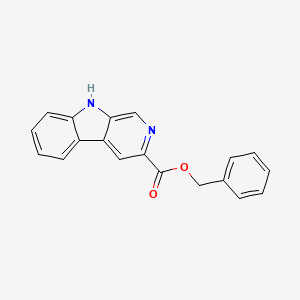
![Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]-](/img/structure/B14445213.png)
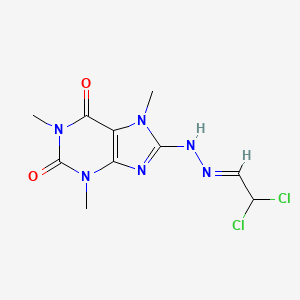
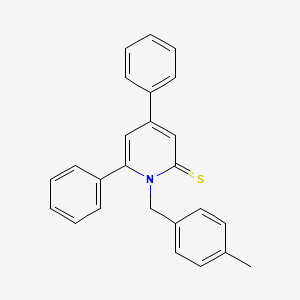
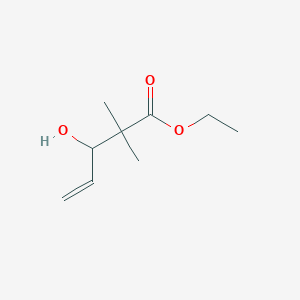
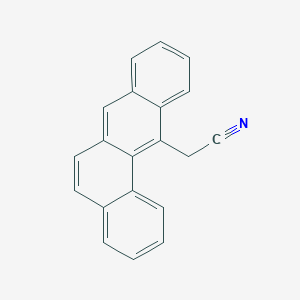
![Ethyl bis[2-(hexyloxy)ethyl] phosphate](/img/structure/B14445257.png)

![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
